molecular formula C19H21NOS2 B1360469 4'-Thiomethyl-2-thiomorpholinomethyl benzophenone CAS No. 898781-68-5

4'-Thiomethyl-2-thiomorpholinomethyl benzophenone

Cat. No.: B1360469
CAS No.: 898781-68-5
M. Wt: 343.5 g/mol
InChI Key: XBTMPSXFNJDSPJ-UHFFFAOYSA-N
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Description

4’-Thiomethyl-2-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NOS2 It is characterized by the presence of a benzophenone core substituted with a thiomethyl group and a thiomorpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent, such as methanethiol, under basic conditions.

    Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a Mannich reaction, which involves the condensation of formaldehyde, thiomorpholine, and the benzophenone derivative.

Industrial Production Methods

Industrial production of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4’-Thiomethyl-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group of the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Amines, halides, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4’-Thiomethyl-2-thiomorpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, such as photoinitiators for polymerization processes.

Mechanism of Action

The mechanism of action of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomethyl and thiomorpholinomethyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methylthio-2-morpholinomethyl benzophenone
  • 4’-Ethylthio-2-thiomorpholinomethyl benzophenone
  • 4’-Thiomethyl-2-piperidinomethyl benzophenone

Uniqueness

4’-Thiomethyl-2-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTMPSXFNJDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643813
Record name [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-68-5
Record name [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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